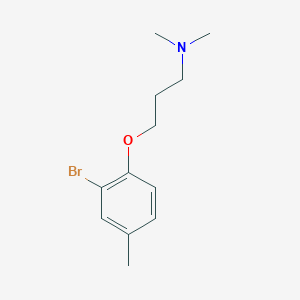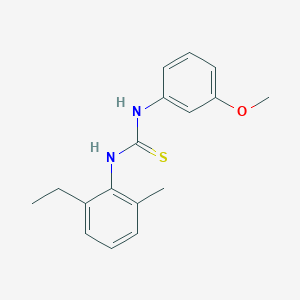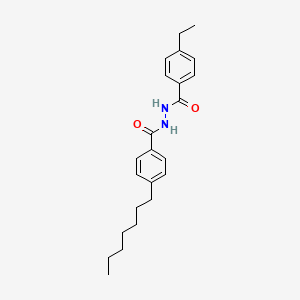
3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine
Vue d'ensemble
Description
3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'Brompheniramine' and is a member of the alkylamine class of antihistamines. The purpose of
Mécanisme D'action
The mechanism of action of 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine involves the inhibition of histamine receptors in the body. Histamine is a chemical that is released by the body in response to allergens and other stimuli. It causes symptoms such as itching, swelling, and inflammation. By inhibiting the action of histamine, 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine can reduce these symptoms.
Biochemical and Physiological Effects
3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been shown to have anticholinergic effects, which can help to reduce symptoms such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine in lab experiments is its availability and low cost. It is readily available from chemical suppliers and can be synthesized in the lab using relatively simple procedures. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or if it comes into contact with the skin or eyes. Therefore, it must be handled with care in the lab.
Orientations Futures
There are many potential future directions for research involving 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine. One area of interest is in the development of new antihistamine drugs based on this compound. Another area of interest is in the study of its potential use as a sedative or analgesic agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Conclusion
In conclusion, 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine is a chemical compound that has many potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of pharmacology and other related fields.
Applications De Recherche Scientifique
3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of pharmacology. This compound has been shown to have antihistamine and anticholinergic properties, which make it useful in the treatment of allergies and other related conditions. It has also been studied for its potential use as a sedative, analgesic, and anti-inflammatory agent.
Propriétés
IUPAC Name |
3-(2-bromo-4-methylphenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10-5-6-12(11(13)9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHISHATJKYSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-4-methylphenoxy)-N,N-dimethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4845496.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B4845510.png)
![1-(2-ethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4845511.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4845513.png)
![2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4845515.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4845525.png)
![5-bromo-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4845531.png)

![(3-bromo-4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4845539.png)
![7-cycloheptyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4845545.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4845553.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4845554.png)
![1-(4-chlorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4845568.png)